
3-Chloropropionyl chloride
Overview
Description
3-Chloropropionyl chloride (ClCH₂CH₂COCl) is a chlorinated acyl chloride widely used as a key intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis involves the reaction of acrylic acid with trichlorotoluene under optimized conditions, yielding high-purity product (45–50°C distillation range) . Advances in continuous flow production methods have enhanced its synthesis efficiency (94% conversion in 25 minutes) and safety . Applications include Friedel-Crafts acylations for indanone synthesis , dopamine receptor antagonist development , and 1,2,3-triazoloamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropionyl chloride can be synthesized through several methods:
From β-propiolactone and thionyl chloride: This method involves the reaction of β-propiolactone with thionyl chloride to produce this compound.
From acrylic acid and hydrogen chloride: In this method, hydrogen chloride gas is introduced into acrylic acid to perform an addition reaction. The reaction liquid is then heated and thionyl chloride is added dropwise.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of acrylic acid with hydrogen chloride and phosgene in the presence of a catalyst such as dimethylformamide . This method is favored due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
3-Chloropropionyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloro-ethyl fragment (CH2CH2Cl).
Acylation: It is capable of acylation reactions, where it reacts with nucleophiles to form acyl derivatives.
Common Reagents and Conditions:
Thionyl chloride: Used in the synthesis of this compound from β-propiolactone.
Hydrogen chloride and phosgene: Used in the industrial production method involving acrylic acid.
Major Products Formed:
Indanone derivatives: Formed through Friedel-Crafts acylation followed by cyclization.
Pyranoisoquinoline-1,6-diones: Formed through microwave-assisted synthesis.
Scientific Research Applications
Pharmaceutical Applications
3-Chloropropionyl chloride serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Its applications include:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is utilized in the production of various APIs, including:
- Beclamide : An anticonvulsant agent.
- Bedaquiline : An antibiotic used for treating multidrug-resistant tuberculosis.
- Indacaterol : A long-acting bronchodilator for chronic obstructive pulmonary disease (COPD) management.
- Oxalamine : Used for its antitussive properties.
The compound's ability to introduce functional groups makes it a valuable building block in drug design and development .
Agricultural Applications
In agriculture, this compound is employed as an intermediate in the synthesis of agrochemicals. Its applications include:
- Pesticides and Herbicides : The compound is involved in developing various agrochemical formulations that enhance crop protection and yield. It acts as a precursor to several active ingredients that exhibit herbicidal and insecticidal properties .
Polymer Chemistry
This compound is also significant in polymer chemistry. It is used to synthesize polymers that have applications in adhesives and coatings. Specifically, it can be polymerized to create vinyl polymers that possess antitumor activity, highlighting its role in developing advanced materials with specific properties .
Case Study 1: Antitumor Activity of Polymers
A study investigated the synthesis of antitumor-active vinyl polymers using this compound as a monomer. The research demonstrated that these polymers could effectively inhibit tumor growth in animal models, showcasing the compound's potential in cancer therapy .
Case Study 2: Continuous Flow Production
Recent advancements have been made in the continuous flow production of this compound, which enhances efficiency and reduces waste in its synthesis. This method allows for better control over reaction conditions, leading to higher yields and purities of the final product .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Compounds Produced |
---|---|---|
Pharmaceuticals | Synthesis of APIs | Beclamide, Bedaquiline, Indacaterol |
Agriculture | Development of agrochemicals | Herbicides, pesticides |
Polymer Chemistry | Synthesis of vinyl polymers | Antitumor-active polymers |
Mechanism of Action
The mechanism of action of 3-chloropropionyl chloride involves its high reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of acyl derivatives. The 2-chloro-ethyl fragment can undergo nucleophilic substitution, serving as a masked vinyl group . This reactivity makes it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Comparison with Similar Chlorinated Acyl Chlorides
Structural and Reactivity Differences
The reactivity of chlorinated acyl chlorides varies based on chain length and chlorine positioning:
Key Findings :
- Positional Effects : this compound’s β-chlorine facilitates elimination reactions, unlike 2-chloropropionyl chloride, which retains structure during substitution .
- Chain Length : 4-Chlorobutyryl chloride’s extended chain supports alkylation in agrochemicals, while chloroacetyl chloride’s shorter chain limits such applications .
Market and Industrial Relevance
Biological Activity
3-Chloropropionyl chloride (3-CPC), with the chemical formula CHClO and CAS Number 625-36-5, is a significant bifunctional reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound exhibits various biological activities, including anticonvulsant, antibacterial, antitussive, bronchodilator, and tuberculostatic properties. This article explores its biological activity through detailed research findings, case studies, and data tables.
Synthesis and Properties
This compound is synthesized through the chlorination of acrylic acid using phosphorus trichloride or thionyl chloride, resulting in a high yield of the desired compound. The synthesis process is noted for being environmentally friendly and economically viable, producing minimal waste .
Anticonvulsant Activity
Research indicates that 3-CPC serves as an intermediate in the synthesis of anticonvulsant drugs. For instance, it is used in the production of Beclamide and Bedaquiline, which are known for their efficacy in treating epilepsy and tuberculosis respectively. In animal models, compounds derived from 3-CPC have shown significant anticonvulsant effects .
Antibacterial Properties
This compound has demonstrated antibacterial activity against various pathogens. In studies involving synthesized derivatives of 3-CPC, compounds exhibited inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was measured using standard agar diffusion methods .
Antitussive and Bronchodilator Effects
The compound also exhibits antitussive properties, making it useful in the formulation of cough suppressants. Additionally, its bronchodilator activity has been explored in vitro, indicating potential applications in respiratory therapies .
Case Studies
-
Antitumor Activity Evaluation : A study evaluated the antitumor effects of a polymer synthesized from 3-CPC derivatives. Mice implanted with L-1210 leukemia cells showed an increase in lifespan when treated with these compounds. The increase was calculated using the formula:
where is the average number of days before death in the test group and is that of the control group .
- In Vivo Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of 4,5-disubstituted derivatives of 3-CPC using carrageenan-induced paw edema models in mice. The results indicated a significant reduction in swelling compared to controls .
Table 1: Summary of Biological Activities
Table 2: Synthesis Yield Data
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Chlorination with PCl | 96.08% | Reaction at 28°C |
Chlorination with SOCl | 97.59% | Reaction at 29°C |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-chloropropionyl chloride, and how can reaction conditions be optimized?
Answer: The continuous flow synthesis method using acrylic acid and HCl is highly efficient, achieving 94% conversion in 25 minutes under mild conditions (40–60°C, 1–5 bar). Key parameters include precise temperature control, stoichiometric HCl addition, and minimizing back-mixing. This method reduces chlorinating reagent waste and improves safety compared to batch processes . Traditional routes involve reacting 3-chloropropionic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), but these require longer reaction times and generate hazardous byproducts. Optimization should prioritize in-line monitoring (e.g., FTIR) to track intermediates like acryloyl chloride .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer: this compound is corrosive (H314) and releases HCl upon hydrolysis. Essential precautions include:
- PPE: Butyl rubber or fluoroelastomer gloves (≥0.7 mm thickness), chemical-resistant goggles, and face shields .
- Engineering controls: Fume hoods with ≥0.5 m/s airflow and secondary containment to prevent spills .
- First aid: Immediate flushing of exposed skin/eyes with water for 15+ minutes and removal of contaminated clothing .
- Storage: Under inert gas (N₂/Ar) in sealed, corrosion-resistant containers at ≤25°C .
Q. How does this compound behave in nucleophilic acyl substitution reactions?
Answer: The compound reacts readily with amines, alcohols, and thiols to form amides, esters, and thioesters. For example, in the synthesis of N-phenylthiourea derivatives, it reacts with aniline in acetone under reflux to yield thiourea adducts (90% yield). Steric and electronic factors influence reactivity: the β-chlorine atom can hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states . Kinetic studies show second-order dependence on both substrate and nucleophile concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?
Answer: Contradictions often arise from solvent choice and competing elimination pathways. For instance, reactions with sodium azide (NaN₃) in polar solvents (e.g., DMF) may yield undesired acrylamides via β-elimination (e.g., forming N-phenylacrylamide instead of triazoloamides). Mitigation strategies include:
- Lowering reaction temperatures (<0°C) to suppress elimination .
- Using bulky bases (e.g., DIPEA) to deprotonate intermediates selectively .
- Validating intermediates via ATR-FTIR or <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.8 ppm for Cl–CH₂ in thiourea derivatives) .
Q. What methodologies enable the use of this compound in multicomponent or telescoped syntheses?
Answer: Continuous flow systems allow telescoping synthesis with downstream reactions, such as amidation to produce beclamide (80% conversion in 1 minute). Key steps include:
- In-line quenching: Neutralizing HCl byproducts with NaHCO₃ before subsequent reactions .
- Phase separation: Using membrane-based separators to isolate intermediates .
- Catalyst immobilization: Heterogeneous catalysts (e.g., AlCl₃ on silica) enable reuse and reduce metal contamination .
Q. How does the hydrolysis of this compound impact its environmental fate in lab waste streams?
Answer: The compound hydrolyzes rapidly (t₁/₂ < 1 hour) in water to 3-chloropropionic acid (CAS 107-94-8) and HCl. While 3-chloropropionic acid is biodegradable (90% degradation in 28 days via OECD 301F tests), HCl requires neutralization with NaOH before disposal . Environmental modeling predicts 74% partitioning into water and 26% into air due to its volatility (Henry’s law constant: 1.2 × 10⁻⁴ atm·m³/mol) .
Properties
IUPAC Name |
3-chloropropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNLMUAPJVRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060801 | |
Record name | Propanoyl chloride, 3-chloro- | |
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Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Chloropropionyl chloride | |
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CAS No. |
625-36-5 | |
Record name | 3-Chloropropionyl chloride | |
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Record name | 3-Chloropropanoyl chloride | |
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Record name | 3-Chloropropionyl chloride | |
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Record name | Propanoyl chloride, 3-chloro- | |
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Record name | Propanoyl chloride, 3-chloro- | |
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Record name | 3-chloropropionyl chloride | |
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Record name | 3-CHLOROPROPANOYL CHLORIDE | |
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